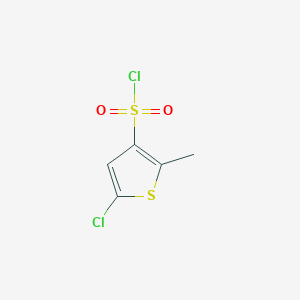![molecular formula C22H29N3O3 B2489536 1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea CAS No. 1209663-33-1](/img/structure/B2489536.png)
1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a phenyl group substituted with an ethoxy group and a morpholine ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea typically involves the following steps:
Formation of the Ethoxyphenyl Isocyanate: This can be achieved by reacting 4-ethoxyaniline with phosgene or a phosgene substitute under controlled conditions.
Reaction with 3-(2-phenylmorpholin-4-yl)propylamine: The isocyanate is then reacted with 3-(2-phenylmorpholin-4-yl)propylamine to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a phenol derivative.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea would depend on its specific interactions with biological targets. Generally, urea derivatives can act as enzyme inhibitors or receptor ligands, modulating biological pathways by binding to active sites or receptor domains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-methoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
- 1-(4-chlorophenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
- 1-(4-ethoxyphenyl)-3-[3-(2-methylmorpholin-4-yl)propyl]urea
Uniqueness
1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds with different substituents.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-2-27-20-11-9-19(10-12-20)24-22(26)23-13-6-14-25-15-16-28-21(17-25)18-7-4-3-5-8-18/h3-5,7-12,21H,2,6,13-17H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHUWXXFFSUINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2489457.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2489459.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2489460.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489464.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)


![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

